methyl 3-iodopropanoate
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Overview
Description
methyl 3-iodopropanoate is an organic compound with the molecular formula C4H7IO2 It is an ester derived from propionic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and an iodine atom is attached to the third carbon of the propionic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-iodo-, methyl ester typically involves the esterification of 3-iodopropionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of propionic acid, 3-iodo-, methyl ester can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in propionic acid, 3-iodo-, methyl ester can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Major Products Formed
Substitution: Formation of azido, cyano, or thiol derivatives.
Reduction: Formation of 3-iodopropanol.
Oxidation: Formation of 3-iodopropionic acid.
Scientific Research Applications
methyl 3-iodopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of iodinated contrast agents used in medical imaging.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of propionic acid, 3-iodo-, methyl ester involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of 3-iodopropionic acid and methanol. The iodine atom can participate in substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 3-bromo-, methyl ester
- Propionic acid, 3-chloro-, methyl ester
- Propionic acid, 3-fluoro-, methyl ester
Comparison
methyl 3-iodopropanoate is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine, chlorine, and fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which are less common with other halogens.
Properties
IUPAC Name |
methyl 3-iodopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYZNTTWHIYCOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198295 |
Source
|
Record name | Propionic acid, 3-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5029-66-3 |
Source
|
Record name | Propionic acid, 3-iodo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionic acid, 3-iodo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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